molecular formula C13H12N2O4 B1437069 Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 845723-50-4

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B1437069
CAS No.: 845723-50-4
M. Wt: 260.24 g/mol
InChI Key: WEHZFKRCAPQCHV-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyloxy group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of the carbonyl group may produce corresponding alcohols.

Scientific Research Applications

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the pyrimidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 5-(methoxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate
  • Methyl 5-(ethoxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate
  • Methyl 5-(phenoxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Comparison: Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct hydrophobic and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

IUPAC Name

methyl 6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZFKRCAPQCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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